C7H4N2O3S
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Overview
Description
. This compound is characterized by its unique structure, which includes a benzoxazole ring substituted with a nitro group and a thiol group. It has a molecular weight of 196.183 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-nitro-1,3-benzoxazole-2-thiol typically involves the nitration of 1,3-benzoxazole-2-thiol. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions . The reaction is exothermic and requires careful temperature management to avoid decomposition of the product.
Industrial Production Methods: In an industrial setting, the production of 5-nitro-1,3-benzoxazole-2-thiol may involve a continuous flow process to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration are crucial for large-scale production .
Chemical Reactions Analysis
Types of Reactions: 5-nitro-1,3-benzoxazole-2-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form a disulfide bond.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents can be used.
Reduction: Catalytic hydrogenation or metal hydrides such as sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Formation of disulfides.
Reduction: Formation of 5-amino-1,3-benzoxazole-2-thiol.
Substitution: Formation of various substituted benzoxazole derivatives.
Scientific Research Applications
5-nitro-1,3-benzoxazole-2-thiol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the development of advanced materials and as a reagent in various chemical processes
Mechanism of Action
The mechanism of action of 5-nitro-1,3-benzoxazole-2-thiol involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The thiol group can form covalent bonds with proteins and other biomolecules, affecting their function .
Comparison with Similar Compounds
6-nitro-2-benzothiazolinone: (C7H4N2O3S)
4-nitrophenylthio isocyanate: (this compound)
6-nitrothieno[3,2-b]pyridin-7-ol: (this compound)
Comparison: While these compounds share the same molecular formula, their structures and functional groups differ, leading to distinct chemical and biological properties. For example, 6-nitro-2-benzothiazolinone has a benzothiazolinone ring instead of a benzoxazole ring, which affects its reactivity and applications. Similarly, 4-nitrophenylthio isocyanate and 6-nitrothieno[3,2-b]pyridin-7-ol have different ring systems and substituents, making them unique in their own right .
Properties
Molecular Formula |
C7H4N2O3S |
---|---|
Molecular Weight |
196.19 g/mol |
IUPAC Name |
4-oxo-3H-thieno[2,3-d]pyrimidine-2-carboxylic acid |
InChI |
InChI=1S/C7H4N2O3S/c10-5-3-1-2-13-6(3)9-4(8-5)7(11)12/h1-2H,(H,11,12)(H,8,9,10) |
InChI Key |
OKHYDGSCEJWKKB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC2=C1C(=O)NC(=N2)C(=O)O |
Origin of Product |
United States |
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